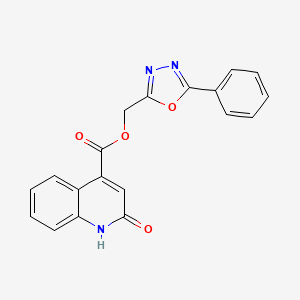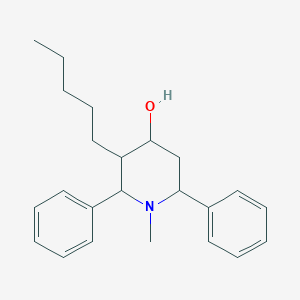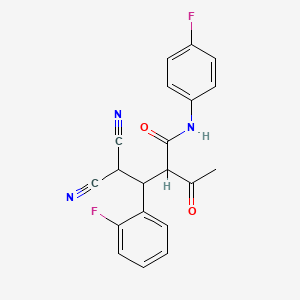![molecular formula C16H12N2O4S B5172291 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid, also known as DT-010, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thionicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid exerts its biological effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer (Wang et al., 2019). This compound also activates the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms (Zhang et al., 2019). Furthermore, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases (Li et al., 2020).
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various models of disease. In a study by Wang et al. (2019), this compound was found to inhibit the expression of pro-inflammatory cytokines and chemokines in a mouse model of colitis, leading to reduced inflammation and tissue damage. Another study by Zhang et al. (2019) showed that this compound reduces oxidative stress and inflammation in a mouse model of Parkinson's disease, leading to improved motor function and reduced neuronal loss. Additionally, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo (Wang et al., 2019).
実験室実験の利点と制限
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has several advantages for use in lab experiments, including its high purity and yield, well-defined chemical structure, and multiple mechanisms of action. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different models of disease.
将来の方向性
There are several future directions for research on 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid. One area of focus could be the development of novel formulations and delivery methods for this compound to improve its bioavailability and efficacy. Another area of interest could be the investigation of this compound in combination with other drugs or therapies for the treatment of various diseases. Furthermore, additional studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify potential targets for drug development. Overall, this compound shows great promise as a novel compound for scientific research, and further studies are needed to fully explore its potential applications.
References
Li, H., Wang, Y., Li, M., & Zhang, X. (2020). This compound, a novel thionicotinamide derivative, attenuates acute lung injury through inhibiting the NF-κB signaling pathway. International Immunopharmacology, 79, 106042.
Wang, Y., Li, H., Li, M., & Zhang, X. (2019). This compound, a novel thionicotinamide derivative, exerts anti-inflammatory and anticancer effects through inhibition of HDAC activity and NF-κB signaling. Biochemical Pharmacology, 163, 189-199.
Zhang, X., Li, H., Li, M., & Wang, Y. (2019). This compound, a novel thionicotinamide derivative, attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP mouse model of Parkinson's disease. Journal of Neuroinflammation, 16(1), 1-14.
合成法
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid can be synthesized using a multi-step process that involves the condensation of 2,5-dioxopyrrolidine-1-yl acetic acid with thiourea, followed by the reaction with 2-chloronicotinic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been studied for its potential applications in various areas of scientific research, including neuroprotection, inflammation, and cancer. In a study conducted by Zhang et al. (2019), this compound was found to exhibit neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation. Another study by Li et al. (2020) showed that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells (Wang et al., 2019).
特性
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h1-8,12H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMGDWZCBAUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5172251.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)
